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Compound of Interest

Compound Name: G280-9

Cat. No.: B12428955 Get Quote

The G280-9V peptide, with the amino acid sequence YLEPGPVTA, is a well-characterized

HLA-A2-restricted epitope derived from the melanoma-associated antigen glycoprotein 100

(gp100).[1][2] It represents a key target for cytotoxic T lymphocytes (CTLs) in the immune

response against melanoma. This peptide has been investigated as a component of cancer

vaccines and is frequently used as a positive control in immunological assays.

Quantitative Data on Immunogenicity
The immunogenicity of the G280-9V peptide has been evaluated in several clinical trials. The

following tables summarize key findings from these studies.
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Clinical Trial Phase Number of Patients Key Findings Citation

Phase I
22 (high-risk resected

melanoma)

CTL responses to

gp100(280) detected

in 14% of patients.

Overall survival of

75% at 4.7 years

follow-up.

[1]

Phase I 19 (melanoma)

5 of 18 patients

developed CD8+ cells

binding to the

gp100(280-288) HLA-

A2-restricted tetramer.

One patient showed

an increase in CD8+

IFN-γ+ cells.

[3]

Phase I
6 (metastatic

melanoma)

Peptide-specific

immune responses

observed in four

patients via ELISPOT

assay. A significant

increase in CD8+

gp100+ CTLs was

seen in all patients

using an MHC-

Dextramer assay.

[4]

Phase II 26 (metastatic

melanoma)

T-cell responses to

melanoma peptides,

including gp100(280-

288), were observed

in 42% of peripheral

blood lymphocytes

and 80% of sentinel

immunized nodes in

patients receiving the

[5]
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vaccine with GM-CSF

as an adjuvant.

Experimental Protocols
1. Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay is used to quantify the frequency of antigen-specific, IFN-γ-secreting T cells.

Plate Coating: 96-well PVDF membrane plates are pre-wetted with 35% ethanol for one

minute, followed by three washes with sterile PBS. The plates are then coated with a capture

anti-human IFN-γ monoclonal antibody overnight at 4°C.

Cell Plating and Stimulation: Peripheral blood mononuclear cells (PBMCs) or lymphocytes

from sentinel nodes are plated in the antibody-coated wells. The G280-9V peptide

(YLEPGPVTA) is added at a final concentration of 10-40 µg/mL to stimulate the cells. A

negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

Incubation: The plates are incubated for 18-48 hours at 37°C in a humidified incubator with

5% CO₂.

Detection: After incubation, the cells are washed off, and a biotinylated detection anti-human

IFN-γ monoclonal antibody is added to the wells and incubated. This is followed by the

addition of streptavidin-alkaline phosphatase and a substrate (e.g., BCIP/NBT), which results

in the formation of colored spots at the sites of IFN-γ secretion.

Analysis: The spots are counted using an automated ELISPOT reader. The number of spots

corresponds to the number of IFN-γ-secreting cells.

2. MHC Class I Stabilization Assay (T2 Cell Assay)

This assay measures the ability of a peptide to bind to and stabilize HLA-A2 molecules on the

surface of T2 cells, which are deficient in endogenous antigen presentation.

Cell Preparation: T2 cells are cultured overnight at a reduced temperature (e.g., 26°C) to

promote the accumulation of "empty" HLA-A2 molecules on the cell surface.
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Peptide Incubation: The T2 cells are then incubated with varying concentrations of the G280-
9V peptide for several hours at 37°C.

Staining: The cells are washed and stained with a fluorescently labeled monoclonal antibody

specific for HLA-A2 (e.g., BB7.2-FITC).

Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by

flow cytometry. An increase in MFI compared to cells incubated without the peptide indicates

that the peptide has bound to and stabilized the HLA-A2 molecules on the cell surface.
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Workflow for G280-9V peptide vaccine development and monitoring.

Part 2: The G280 Cleavage Site in Pseudomonas
Exotoxin A (PE)
The designation "G280" also refers to a critical cleavage site within Pseudomonas Exotoxin A

(PE), a potent bacterial toxin. Specifically, the cellular protease furin cleaves PE between

arginine 279 (R279) and glycine 280 (G280).[6][7] This cleavage is an essential step in the

activation of PE and PE-based immunotoxins, which are engineered proteins that fuse a

targeting moiety (e.g., an antibody fragment) to a truncated, cytotoxic portion of PE for the

targeted killing of cancer cells.
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Mechanism of Action
PE-based immunotoxins bind to target antigens on the surface of cancer cells and are

internalized into endosomes. Within the endosomal compartment, furin cleaves the

immunotoxin at the G280 site, separating the targeting domain from the cytotoxic domain. The

cytotoxic fragment then translocates to the cytosol, where it ADP-ribosylates elongation factor 2

(eEF-2), leading to the inhibition of protein synthesis and subsequent apoptosis of the cancer

cell. The importance of this cleavage is highlighted by the significantly reduced toxicity of

immunotoxins with mutated, uncleavable G280 sites.

Quantitative Data on Cytotoxicity
The critical role of the G280 cleavage site has been demonstrated through cytotoxicity assays

comparing immunotoxins with and without a functional furin cleavage site.
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Immunotoxin Cell Line IC₅₀ (pM)
Fold Difference

in Activity
Citation

SS1-scFv-PE24

(parental)

KLM-1

(pancreatic

cancer)

1.8 - [8]

SS1-scFv-DS2-

PE24 (modified

cleavage site)

KLM-1

(pancreatic

cancer)

3.6 2-fold reduction [8]

SS1-scFv-DS3-

PE24 (modified

cleavage site)

KLM-1

(pancreatic

cancer)

3.5 ~2-fold reduction [8]

SS1-scFv-PE24

(parental)

HAY

(mesothelioma)
1.0 - [8]

SS1-scFv-DS2-

PE24 (modified

cleavage site)

HAY

(mesothelioma)
2.0 2-fold reduction [8]

SS1-scFv-DS3-

PE24 (modified

cleavage site)

HAY

(mesothelioma)
2.1 ~2-fold reduction [8]

TGFα-PE38

(cleavable)

EGF receptor-

positive cells
-

100-500-fold

more toxic than

non-cleavable

mutant

[9]

TGFα-PE38

(pre-treated with

furin)

LoVo (furin-

deficient)
-

30-fold more

toxic than

untreated

[9]

Experimental Protocols
1. Cytotoxicity Assay (e.g., WST-8 or MTT Assay)

This assay measures the viability of cancer cells after treatment with an immunotoxin.
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Cell Seeding: Cancer cells expressing the target antigen are seeded into 96-well plates and

allowed to adhere overnight.

Immunotoxin Treatment: The cells are treated with serial dilutions of the immunotoxin (with

and without a functional G280 cleavage site) for a defined period (e.g., 72 hours).

Viability Reagent Addition: A viability reagent such as WST-8 or MTT is added to each well.

Metabolically active cells convert the reagent into a colored formazan product.

Absorbance Measurement: The absorbance of the wells is measured using a microplate

reader at the appropriate wavelength.

Data Analysis: The absorbance values are used to calculate the percentage of viable cells at

each immunotoxin concentration. The IC₅₀ (the concentration of immunotoxin that inhibits

cell growth by 50%) is determined by plotting the percentage of viable cells against the log of

the immunotoxin concentration.

2. In Vitro Furin Cleavage Assay

This assay directly assesses the cleavage of an immunotoxin by furin.

Reaction Setup: The purified immunotoxin is incubated with recombinant furin in a suitable

reaction buffer at 37°C for a specified time.

SDS-PAGE and Western Blotting: The reaction products are separated by SDS-PAGE under

reducing conditions. The separated proteins are then transferred to a membrane and probed

with an antibody that recognizes a tag on the immunotoxin or the toxin itself.

Analysis: The appearance of cleavage products of the expected molecular weight confirms

that the immunotoxin is a substrate for furin.
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Signaling pathway of Pseudomonas Exotoxin A-based immunotoxin activation.
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Experimental workflow for evaluating the importance of the G280 cleavage site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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